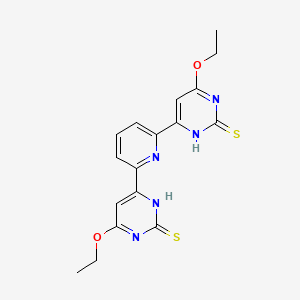
6,6'-(Pyridine-2,6-diyl)bis(4-ethoxypyrimidine-2(1H)-thione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-(Pyridine-2,6-diyl)bis(4-ethoxypyrimidine-2(1H)-thione) is a complex organic compound belonging to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of pyridine and pyrimidine rings, which are linked through a bis(ethoxy) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(Pyridine-2,6-diyl)bis(4-ethoxypyrimidine-2(1H)-thione) typically involves the regioselective reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines. The reaction is often carried out in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6,6’-(Pyridine-2,6-diyl)bis(4-ethoxypyrimidine-2(1H)-thione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6,6’-(Pyridine-2,6-diyl)bis(4-ethoxypyrimidine-2(1H)-thione) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6,6’-(Pyridine-2,6-diyl)bis(4-ethoxypyrimidine-2(1H)-thione) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E₂, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins . These interactions result in the modulation of inflammatory responses and other biological processes.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine: A basic aromatic heterocyclic compound with two nitrogen atoms at positions 1 and 3.
4-Ethoxypyrimidine: A pyrimidine derivative with an ethoxy group at position 4.
2,6-Dipyridyl: A compound with two pyridine rings linked at positions 2 and 6.
Uniqueness
6,6’-(Pyridine-2,6-diyl)bis(4-ethoxypyrimidine-2(1H)-thione) is unique due to its specific structure, which combines pyridine and pyrimidine rings with ethoxy and thione functional groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
87568-89-6 |
|---|---|
Molecular Formula |
C17H17N5O2S2 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
4-ethoxy-6-[6-(4-ethoxy-2-sulfanylidene-1H-pyrimidin-6-yl)pyridin-2-yl]-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C17H17N5O2S2/c1-3-23-14-8-12(19-16(25)21-14)10-6-5-7-11(18-10)13-9-15(24-4-2)22-17(26)20-13/h5-9H,3-4H2,1-2H3,(H,19,21,25)(H,20,22,26) |
InChI Key |
OYIPEEBLFUPPSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=S)NC(=C1)C2=NC(=CC=C2)C3=CC(=NC(=S)N3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















